molecular formula C12H13NO B2687192 4-Methyl-3-oxo-2-phenylpentanenitrile CAS No. 32039-89-7

4-Methyl-3-oxo-2-phenylpentanenitrile

Cat. No. B2687192
Key on ui cas rn: 32039-89-7
M. Wt: 187.242
InChI Key: NISSRHCRSOSRCJ-UHFFFAOYSA-N
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Patent
US08653072B2

Procedure details

Benzylcyanide (1500 mg, 12.8 mmol) was dissolved in 150 ml dry THF and cooled down to 0° C. The solution was stirred at that temperature while NaH (60% in mineral oil, 663 mg) was added slowly. After the addition was completed, the mixture was stirred at 0° C. for 30 min and then the ice bath was removed and stirring continued at RT for 120 min. Ethyl isobutyrate (1785 mg, 15.4 mmol) was added at once and the reaction mixture heated at 60° C. for 2 h. The THF was removed in vacuo and the residue was then poured into ice-water. HCl 6M was added with stirring until neutral pH was reached. The mixture was extracted with EtOAc, dried over MgSO4 and concentrated in vacuo. The compound was purified by flash chromatography [silica; n-heptane-EtOAc (9:1)] to afford 4-methyl-3-oxo-2-phenyl-pentanenitrile (460 mg, 19%).
Quantity
1500 mg
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
663 mg
Type
reactant
Reaction Step Two
Quantity
1785 mg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([C:8]#[N:9])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[H-].[Na+].[C:12](OCC)(=[O:16])[CH:13]([CH3:15])[CH3:14]>C1COCC1>[CH3:14][CH:13]([CH3:15])[C:12](=[O:16])[CH:1]([C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)[C:8]#[N:9] |f:1.2|

Inputs

Step One
Name
Quantity
1500 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)C#N
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
663 mg
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
1785 mg
Type
reactant
Smiles
C(C(C)C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 0° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added slowly
ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
the ice bath was removed
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
continued at RT for 120 min
Duration
120 min
TEMPERATURE
Type
TEMPERATURE
Details
heated at 60° C. for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The THF was removed in vacuo
ADDITION
Type
ADDITION
Details
the residue was then poured into ice-water. HCl 6M
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
with stirring until neutral pH
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The compound was purified by flash chromatography [silica; n-heptane-EtOAc (9:1)]

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC(C(C(C#N)C1=CC=CC=C1)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 460 mg
YIELD: PERCENTYIELD 19%
YIELD: CALCULATEDPERCENTYIELD 19.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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